molecular formula C10H11BrClNO B2927480 2-Bromo-N-(3-chlorobenzyl)propanamide CAS No. 91687-66-0

2-Bromo-N-(3-chlorobenzyl)propanamide

Cat. No. B2927480
CAS RN: 91687-66-0
M. Wt: 276.56
InChI Key: POKKIWZOQVLVAY-UHFFFAOYSA-N
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Description

“2-Bromo-N-(3-chlorobenzyl)propanamide” is a chemical compound with the molecular formula C10H11BrClNO. Its average mass is 276.557 Da and its monoisotopic mass is 274.971252 Da .


Molecular Structure Analysis

The molecular structure of “2-Bromo-N-(3-chlorobenzyl)propanamide” consists of a propanamide backbone with a bromine atom attached to the second carbon and a 3-chlorobenzyl group attached to the nitrogen atom . This structure includes two hydrogen bond acceptors, one hydrogen bond donor, and three freely rotating bonds .


Physical And Chemical Properties Analysis

“2-Bromo-N-(3-chlorobenzyl)propanamide” has a density of 1.5±0.1 g/cm3, a boiling point of 426.5±35.0 °C at 760 mmHg, and a flash point of 211.7±25.9 °C . It also has a molar refractivity of 61.3±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 189.3±3.0 cm3 .

Scientific Research Applications

Pharmaceutical Chemistry

2-Bromo-N-(3-chlorobenzyl)propanamide may serve as a precursor in the synthesis of various pharmaceutical compounds. Its structural components, such as the bromo and chlorobenzyl groups, are often found in molecules with potential therapeutic effects. For instance, benzaldehyde derivatives are known to influence the oxygen affinity of human hemoglobin and inhibit sickle erythrocytes .

Spectroscopic Analysis

Infrared (IR) spectroscopy and density functional theory (DFT) can be employed to study the compound’s conformational properties and solvent interactions. This is crucial for understanding the compound’s behavior in different environments, which is essential for drug formulation and other applications .

Solvent Effects Study

The compound’s interaction with various solvents can be analyzed to understand the solvent effects on its IR spectra. This information is valuable for predicting how the compound behaves in different solvent systems, which is important for chemical reactions and pharmaceutical applications .

properties

IUPAC Name

2-bromo-N-[(3-chlorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-7(11)10(14)13-6-8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKKIWZOQVLVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CC=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(3-chlorobenzyl)propanamide

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